REACTION_CXSMILES
|
C(=O)([O-])O.[Na+:5].[C:6]([C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1)#[N:7]>S([O-])([O-])=O.[Na+].[Na+]>[C:6]([C:8]1[CH:9]=[CH:10][C:11]([S:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)#[N:7].[Na+:5] |f:0.1,3.4.5,6.7|
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Name
|
|
Quantity
|
11.8 g
|
Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 70° C. for 4 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
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Details
|
the obtained residue was purified by medium pressure preparative liquid chromatography (MCI GEL, CHP20P (75-150μ), eluant=water)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)S(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 120.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |